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Silicon Carbide (SiC) is a wide-bandgap semiconductor compound of silicon and carbon that
has emerged as a critical material for high-power, high-frequency, and high-temperature
electronic devices.[1][2] Its unique physical and electronic properties, such as a high
breakdown electric field, excellent thermal conductivity, and chemical inertness, make it
superior to conventional silicon-based semiconductors in demanding applications.[1][2]

A remarkable characteristic of SiC is its polytypism, the ability to crystallize into numerous
different structures, known as polytypes, which have been identified in over 250 forms.[3][4]
These polytypes share the same chemical composition but differ in the stacking sequence of
their atomic layers along the crystal's c-axis.[3][5] This variation in stacking order, while
seemingly subtle, leads to significant differences in the material's electronic and thermal
properties.[5][6] The most common and technologically important polytypes for electronic
applications are the cubic 3C-SiC (3-SiC) and the hexagonal 4H-SiC and 6H-SiC (a-SiC).[4][6]

This guide provides a detailed examination of the core physical properties of these three
common SiC polytypes, outlines the experimental methodologies used for their
characterization, and presents a comparative summary of their key quantitative parameters.

Crystal Structure of Common Polytypes

The fundamental building block of SiC is a bilayer of tetrahedrally bonded silicon and carbon
atoms.[6] The different polytypes arise from the specific sequence in which these bilayers are
stacked. The layers can be arranged in one of three positions, denoted A, B, or C.[3] The
stacking sequence determines the crystal's symmetry and periodicity.[3][7]
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o 3C-SIC: This polytype has a cubic (Zincblende) crystal structure. It is characterized by a
three-bilayer stacking sequence of 'ABC".[3][7] This is the only cubic polytype of SiC.[3]

e 4H-SIC: This is a hexagonal polytype with a four-bilayer repeating sequence of 'ABCB'.[3][6]

e 6H-SIC: This is another common hexagonal polytype, distinguished by a six-bilayer stacking
sequence of '"ABCACB'.[3][6][7]

The notation for each polytype, such as '4H', specifies the number of layers in the repeating
unit cell (4) and the crystal's symmetry (H for Hexagonal, C for Cubic).[3][7]

Comparative Physical Properties

The distinct stacking sequences of the 3C, 4H, and 6H polytypes give rise to widely varying
physical properties, which are critical for their application in different types of electronic
devices. For instance, 4H-SiC is often preferred for high-power devices due to its high and
nearly isotropic electron mobility, while 3C-SiC is noted for having the highest electron mobility
due to its higher crystal symmetry.[3] A summary of these key properties is presented below.

Data Presentation: Physical Properties of Common SiC
Polytypes
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Property 3C-SiC 4H-SiC 6H-SiC Units
Cubic
Crystal System ) Hexagonal Hexagonal
(Zincblende)
Stacking
ABC ABCB ABCACB
Sequence
Bandgap Energy
2.36[1][2] 3.26[1][2] 3.02[1][2] eV
(E_9)
Breakdown
o ~1.4[2] 2.8[2] 3.0[2] MV/cm
Electric Field
Electron Mobility
() ~1000[2] 800-1200[2][8] 100-450[2] cm?/Vs
p_n
Hole Mobility
~40[8] ~120[2][8] ~100[2][8] cmz/Vs
(H_p)
Thermal
o 3.2 -5.0[8][9] 3.7 - 4.9[8][10] 4.5 -4.9[2][8][10] WI/cm-K
Conductivity (k)
Saturated
. 2.5[8] 2.0[8] 2.0[8] 107 cm/s
Electron Velocity
Density 3.216[7] 3.219[7] 3.213[7] g/cm3
Mohs Hardness ~9[6] ~9[6] ~9[6]

Experimental Protocols for Property
Characterization

Accurate determination of SiC's physical properties requires precise experimental techniques.

The following sections detail the standard methodologies for measuring the key parameters

listed above.

Bandgap Energy Determination

The bandgap energy (E_g) is a fundamental property of a semiconductor, defining the energy

required to excite an electron from the valence band to the conduction band.
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e Methodology: UV-Visible (UV-Vis) Spectroscopy

o Principle: This technique measures the absorption or reflectance of light as a function of
wavelength.[11] When photons with energy greater than or equal to the bandgap energy
strike the semiconductor, they are absorbed, promoting electrons to the conduction band.
[12]

o Sample Preparation: The SiC sample, which can be a thin film or a powder, is placed in a
UV-Vis spectrophotometer. For powdered samples, diffuse reflectance spectroscopy is
used, often with an integrating sphere to capture all reflected light.[12]

o Data Acquisition: The reflectance or absorbance spectrum is recorded over a range of
wavelengths (e.g., 250-800 nm).[1]

o Analysis (Tauc Plot): The bandgap is determined using a Tauc analysis. The collected
spectral data is transformed using the Kubelka-Munk function (for reflectance) and plotted
as (ahv)(1/y) versus photon energy (hv), where a is the absorption coefficient.[12] The
value of y depends on the nature of the electronic transition (y = 1/2 for direct bandgap
and y = 2 for indirect bandgap).[1] A straight line is fitted to the linear portion of the plot,
and its extrapolation to the x-axis (where the y-value is zero) gives the optical bandgap
energy, E_g.[1][12]

o Alternative Methodology: Photoluminescence (PL) Spectroscopy PL is another powerful non-
destructive technique. A laser with photon energy greater than the material's bandgap is
used to excite the sample.[13] The subsequent radiative recombination of electrons and
holes emits light at an energy corresponding to the bandgap.[3] The peak wavelength
(A_max) of the emission spectrum is used to calculate the bandgap energy via the equation
E_g =hc/A_max.[8]

Carrier Mobility and Concentration

Carrier mobility, a measure of how quickly charge carriers (electrons or holes) can move
through the material under an electric field, is crucial for device performance.

o Methodology: Hall Effect Measurement
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o Principle: The Hall effect is used to determine the carrier type, concentration (density), and
mobility.[2] When a current-carrying semiconductor is placed in a magnetic field
perpendicular to the current flow, a transverse voltage (the Hall voltage, V_H) is generated
due to the magnetic Lorentz force acting on the charge carriers.[14]

o Sample Preparation: The SiC sample is typically prepared in a specific geometry, such as
a "Hall bar" or a square "van der Pauw" configuration, with four electrical contacts.[2]

o Experimental Setup: A constant current (1) is passed through two contacts, and a uniform
magnetic field (B) is applied perpendicular to the sample plane. A high-impedance
voltmeter measures the Hall voltage (V_H) across the other two contacts.[14][15]

o Data Acquisition and Analysis: The Hall coefficient (R_H) is calculated from V_H, I, B, and
the sample thickness. The sign of R_H indicates the carrier type (negative for electrons,
positive for holes).[2] The carrier density (n) is found from n = 1/(qR_H), where q is the
elementary charge. To find the mobility (u), the material's resistivity (p) is first measured,
often using the same four-point probe setup without the magnetic field.[16][17] The carrier
mobility is then calculated using the relation p = |R_H|/p.[2]

Thermal Conductivity Measurement

Thermal conductivity is a critical parameter for power devices, as it governs the dissipation of
heat generated during operation.

e Methodology: Laser Flash Analysis (LFA)

o Principle: The LFA is a widely used non-destructive method to measure thermal diffusivity
(a).[18] Thermal conductivity (k) is then calculated if the specific heat capacity (C_p) and
density (p) are known, using the formulak =a - C_p - p.[7]

o Experimental Setup: A small, plane-parallel sample is heated on one face by a short, high-
intensity laser pulse.[18][19] An infrared (IR) detector on the opposite face records the
temperature rise as a function of time.[19]

o Analysis: The thermal diffusivity is determined from the shape of the temperature-time
curve. Specifically, it is calculated from the time it takes for the rear face to reach half of its
maximum temperature rise (the "half-time," t_1/2).[20]
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» Alternative Methodology: Time-Domain Thermoreflectance (TDTR) TDTR is an optical pump-
probe technique ideal for measuring the thermal properties of thin films and bulk materials.[6]
[21] A "pump" laser pulse heats the sample surface, and a time-delayed "probe” laser pulse
measures the change in surface reflectance, which is proportional to the temperature
change.[21][22] By analyzing the decay of the thermoreflectance signal over time and fitting
it to a thermal transport model, properties like thermal conductivity and thermal interface
conductance can be determined with high accuracy.[21][22]

Breakdown Electric Field Measurement

The breakdown field is the maximum electric field a material can withstand before it undergoes
electrical breakdown and becomes conductive.[23][24]

o Methodology: Reverse Bias |-V Measurement

o Principle: This measurement is performed on a diode structure (e.g., a p-n junction or a
Schottky diode) fabricated on the SiC material. An increasing reverse voltage is applied
across the device until a sharp increase in reverse leakage current is observed, indicating
breakdown.[25]

o Experimental Setup: A Source Measure Unit (SMU) or a similar high-voltage power supply
and ammeter are used.[25] The device under test (DUT) is placed in a safety enclosure.

o Procedure: The SMU applies a swept reverse voltage to the device. The corresponding
leakage current is measured. The breakdown voltage (V_BR) is defined as the voltage at
which the current reaches a predefined threshold.[25]

o Analysis: The breakdown electric field (E_BR) is then calculated from V_BR and the
device's physical structure (e.g., the thickness and doping concentration of the drift layer).

Visualization of SiC Polytype Relationships

The following diagram illustrates the logical relationship from the fundamental Si-C building
block to the formation of different polytypes and their resulting key electronic properties.
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Fundamental Building Block
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Caption: Logical flow from SiC bilayer to polytype properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1214593?utm_src=pdf-body-img
https://www.benchchem.com/product/b1214593?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214593?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

References

°
(] [e0] ~ (o)) )] EaN w N -

[ ] [ ] [ ] [ ] [ ] [ ] [ ] [ ] [ ] [ ] [ ]
I S N T e o e
O © 0 N oo U1~ W N B O

o 21.

. pubs.acs.org [pubs.acs.org]

. qdusa.com [gdusa.com]

. researchgate.net [researchgate.net]

. chateaulamercatering.com [chateaulamercatering.com]

. dameslab.berkeley.edu [dameslab.berkeley.edu]

. Time-domain thermoreflectance - Wikipedia [en.wikipedia.org]
. thermtest.com [thermtest.com]

. researchgate.net [researchgate.net]

. ossila.com [ossila.com]

. ctherm.com [ctherm.com]

. mmrc.caltech.edu [mmrc.caltech.edu]

. documents.thermofisher.com [documents.thermofisher.com]
. photonsystems.com [photonsystems.com]

. physics.rutgers.edu [physics.rutgers.edu]

. tek.com [tek.com]

. pveducation.org [pveducation.org]

. tek.com [tek.com]

. Laser flash analysis - Wikipedia [en.wikipedia.org]

. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

. pubs.aip.org [pubs.aip.org]

Introduction to time-domain thermoreflectance (TDTR) | ScienceEdge Inc.

[scienceedge.com]

o« 22.
o 23.
o 24,
o 25.

pubs.aip.org [pubs.aip.org]
Breakdown voltage - Wikipedia [en.wikipedia.org]
guora.com [quora.com]

tek.com [tek.com]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://pubs.acs.org/doi/10.1021/acs.jpclett.8b02892
https://qdusa.com/siteDocs/productBrochures/Lake_Shore_Hall_Effect_Handbook.pdf
https://www.researchgate.net/post/What-is-the-best-experimental-method-for-calculating-of-the-band-gap-of-a-semiconductor-material-what-is-it-based-on
http://chateaulamercatering.com/files/115013/HOW%20TO%20MEASURE%20BREAKDOWN%20VOLTAGES%20ON%20SEMICONDUCTORS.pdf
https://dameslab.berkeley.edu/Publications/Dames_AnnRevHT2013_3omega_and_related_electrothermal_methods_review_ARHT4678.pdf
https://en.wikipedia.org/wiki/Time-domain_thermoreflectance
https://thermtest.com/history-3-laser-flash-method
https://www.researchgate.net/post/How_to_calculate_band_gap_energy_from_photoluminescence_PL_data
https://www.ossila.com/pages/sheet-resistance-theory
https://ctherm.com/files/Thermal_Conductivity_of_Thin_Films.pdf
https://mmrc.caltech.edu/Cary%20UV-Vis%20Int.Sphere/Literature/Spectroscopy%20Jaramillo.pdf
https://documents.thermofisher.com/TFS-Assets/CAD/Application-Notes/band-gap-analysis-uv-visible-spectroscopy-an54685-en.pdf
https://photonsystems.com/applications/semiconductor-testing/semiconductor-photoluminescence/
https://www.physics.rutgers.edu/~eandrei/chengdu/reading/Hall%20Effect.pdf
https://www.tek.com/en/documents/technical-article/hall-effect-measurements-essential-characterizing-high-carrier-mobility
https://www.pveducation.org/pvcdrom/characterisation/four-point-probe-resistivity-measurements
https://www.tek.com/en/documents/application-note/four-probe-resistivity-and-hall-voltage-measurements-model-4200-scs
https://en.wikipedia.org/wiki/Laser_flash_analysis
https://analyzing-testing.netzsch.com/en/products/thermal-diffusivity-and-conductivity
https://pubs.aip.org/aip/jap/article/32/9/1679/163487/Flash-Method-of-Determining-Thermal-Diffusivity
https://scienceedge.com/learning_center/introduction_to_time-domain_thermoreflectance(TDTR).html
https://scienceedge.com/learning_center/introduction_to_time-domain_thermoreflectance(TDTR).html
https://pubs.aip.org/aip/jap/article/124/16/161103/1030095/Tutorial-Time-domain-thermoreflectance-TDTR-for
https://en.wikipedia.org/wiki/Breakdown_voltage
https://www.quora.com/What-is-the-so-called-breakdown-field-in-the-semiconductor-field
https://www.tek.com/en/blog/performing-breakdown-voltage-and-leakage-current-measurements-todays-high-voltage
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214593?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [Introduction to Silicon Carbide and Polytypism].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1214593#physical-properties-of-common-sic-

polytypes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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